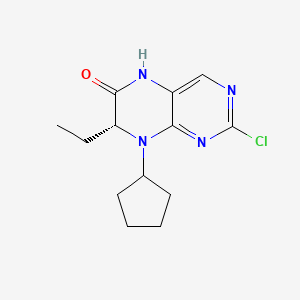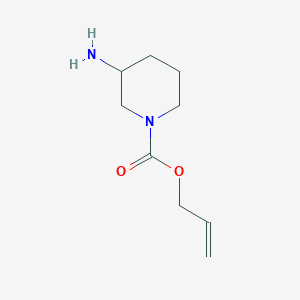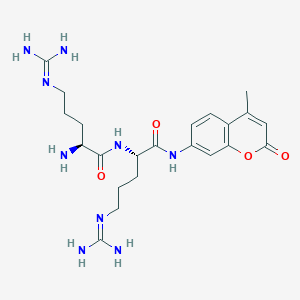
3-(2-Bromo-4-chlorophenoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-Bromo-4-chlorophenoxy)azetidine" is a member of the azetidine family, which is characterized by a four-membered ring containing one nitrogen atom. Azetidines are of significant interest in synthetic organic chemistry due to their utility as intermediates in the synthesis of various biologically active compounds. The presence of halogen substituents, such as bromine and chlorine, on the phenyl ring of the azetidine can influence its reactivity and the types of chemical transformations it can undergo.
Synthesis Analysis
The synthesis of azetidine derivatives often involves the formation of the four-membered ring through cyclization reactions. For instance, the synthesis of 3-bromo-3-ethylazetidines has been demonstrated to be straightforward, allowing for the preparation of various functionalized azetidines . Similarly, the synthesis of 3,3-dichloroazetidines involves the generation of 1-azaallylic carbanions, followed by reaction with aromatic aldehydes and subsequent cyclization . These methods highlight the versatility of azetidine synthesis, which can be tailored to introduce different substituents on the azetidine ring.
Molecular Structure Analysis
The molecular structure of azetidines is characterized by the strain induced by the small ring size, which can affect the chemical reactivity of the compound. The presence of halogen substituents on the azetidine ring or on the attached phenyl ring can further influence the electronic properties of the molecule. For example, the introduction of electron-withdrawing groups such as chloro and bromo substituents can make the azetidine ring more susceptible to nucleophilic attack .
Chemical Reactions Analysis
Azetidines can undergo a variety of chemical reactions, including nucleophilic substitutions and ring-opening reactions. The "halogen dance" phenomenon, where halogen substituents can be exchanged during reactions, has been observed in N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines . Additionally, azetidines can serve as precursors for the synthesis of other heterocyclic compounds, such as piperidines, through rearrangement reactions . The reactivity of azetidines can be harnessed to create a wide array of functionalized derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidines are influenced by their structural features, including the ring strain and the nature of substituents. Halogenated azetidines, such as those containing bromo and chloro groups, are likely to have higher boiling points and greater polarities compared to their non-halogenated counterparts. The presence of halogens can also affect the lipophilicity of the molecule, which is an important factor in determining its biological activity and pharmacokinetic properties. For example, compounds with chloro and methoxy groups have exhibited good antimicrobial activity, suggesting that the physical and chemical properties of these azetidines contribute to their biological efficacy .
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
The compound 3-(2-Bromo-4-chlorophenoxy)azetidine, while not directly mentioned, is related to research in the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of azetidines. This method provides an alternative for the preparation of disubstituted piperidines, which are valuable templates in medicinal chemistry. For instance, cis-4-bromo-3-(phenoxy or benzyloxy)piperidines have been synthesized, demonstrating the utility of azetidine derivatives in synthesizing complex heterocycles (Mollet et al., 2011).
Domino Aziridine Ring Opening
Another study explored the domino aziridine ring opening with o-bromophenols and o-chlorophenols followed by palladium-catalyzed coupling-cyclization, leading to the synthesis of trans-3,4-dihydro-2H-1,4-benzoxazine moieties. This demonstrates the reactivity of azetidine derivatives in complex ring-opening and cyclization reactions, highlighting their potential in synthetic organic chemistry (Rao, Karthikeyan, & Sekar, 2012).
Synthesis of Functionalized Azetidines
The synthesis of functionalized azetidines from 3-bromo-3-ethylazetidines has shown that these compounds can be precursors for a wide variety of novel azetidine derivatives. These derivatives include 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. Such functionalized azetidines are critical for developing new chemical entities with potential applications in medicinal chemistry and material science (Stankovic et al., 2013).
Antimicrobial Activity
A study on Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one has reported the synthesis and antimicrobial activity of these compounds. The presence of chloro and methoxy groups in these azetidine derivatives has exhibited good antimicrobial activity, suggesting their potential as lead compounds in developing new antimicrobial agents (Patel & Patel, 2011).
High-Energy Building Blocks
3-(Bromoethynyl)azetidine, a compound related to 3-(2-Bromo-4-chlorophenoxy)azetidine, has been identified as a highly energetic building block. Its decomposition energy up to −1800 J g–1 was required in multikilogram quantities for the production of an Active Pharmaceutical Ingredient (API), showcasing the potential of azetidine derivatives in high-energy chemistry and material sciences (Kohler et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-bromo-4-chlorophenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRSJNMGBOLPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-chlorophenoxy)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)



![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)


